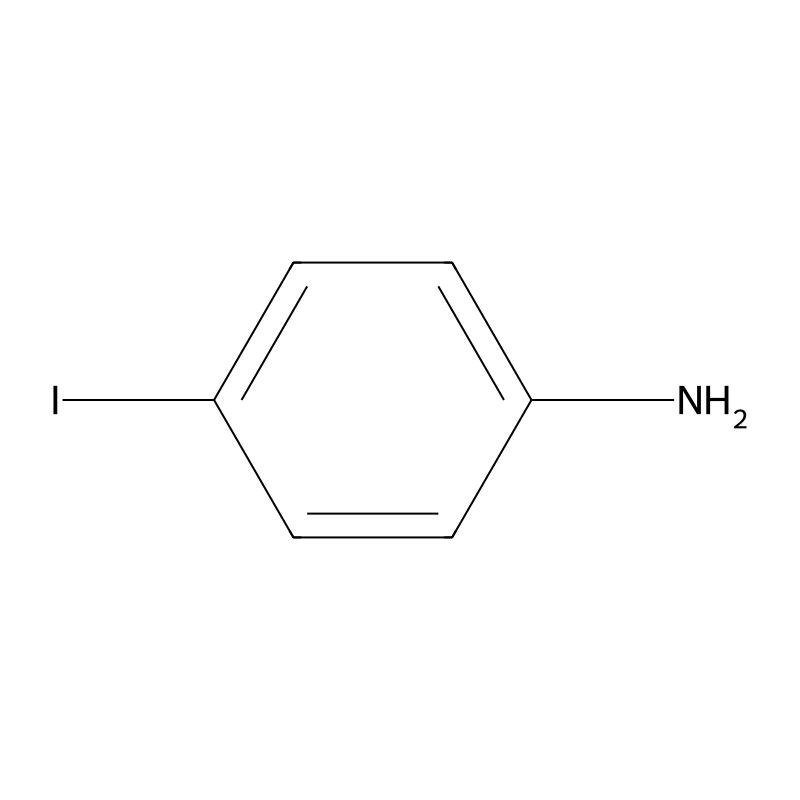

4-Iodoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Iodoaniline, with the molecular formula C6H6IN and a molecular weight of 219.02 g/mol, appears as a beige to grayish-brown crystalline powder. It has a melting point ranging from 61 to 63 °C and a boiling point of approximately 268.7 °C. The compound is slightly soluble in water but readily dissolves in organic solvents such as chloroform and methanol .

4-Iodoaniline is a hazardous compound and should be handled with appropriate precautions.

- Acute Toxicity: Data on the oral and dermal toxicity of 4-Iodoaniline is limited. However, inhalation exposure can irritate the respiratory tract.

- Skin and Eye Contact: Can cause irritation and may be harmful upon absorption.

- Flammability: Combustible.

- Stability: Light sensitive.

Safety Precautions:

- Wear personal protective equipment like gloves, safety glasses, and a lab coat when handling 4-Iodoaniline.

- Work in a well-ventilated fume hood.

- Avoid exposure to skin, eyes, and inhalation.

- Store in a cool, dry place away from light.

Organic Synthesis: A Versatile Building Block

-Iodoaniline serves as a crucial intermediate in organic synthesis due to the presence of the amine group (NH2) and the iodine (I) substituent. The amine group readily participates in various coupling reactions, while the iodine atom acts as a good leaving group, facilitating further functionalization.

- Cross-Coupling Reactions: 4-Iodoaniline undergoes palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling and Buchwald-Hartwig amination, to form complex organic molecules with desired functionalities. These reactions are widely used in the synthesis of pharmaceuticals, dyes, and advanced materials [].

Precursor for Functional Materials

The unique properties of 4-iodoaniline make it a valuable precursor for the preparation of functional materials:

- Phenyl-Functionalized Graphene Oxide: Researchers have utilized 4-iodoaniline to prepare phenyl-functionalized graphene oxide (I-Ph-GO) [2]. This modified graphene oxide exhibits enhanced electrical conductivity and potential applications in energy storage devices.

Studies in Organic Chemistry

The chemical properties of 4-iodoaniline itself are of interest to researchers:

The primary method for synthesizing 4-iodoaniline involves the iodination of aniline using iodine in the presence of sodium bicarbonate. This reaction typically requires careful control of conditions to prevent over-iodination or degradation of the product .

4-Iodoaniline can also participate in various

4-Iodoaniline is noted for its biological activities, particularly its ability to induce methemoglobinemia, a condition where hemoglobin is modified to methemoglobin, reducing its oxygen-carrying capacity. This makes it one of the more potent methaemoglobin formers among substituted anilines . Additionally, studies indicate that it may exhibit nephrotoxic effects, making it relevant in toxicological assessments .

The synthesis of 4-iodoaniline can be achieved through several methods:

- Direct Iodination: Aniline is reacted with iodine in an aqueous solution containing sodium bicarbonate. The process involves gradual addition of iodine while stirring vigorously.

- Recrystallization: The crude product obtained from iodination can be purified through recrystallization using ethanol to yield pure 4-iodoaniline .

4-Iodoaniline has diverse applications across various fields:

- Chemical Intermediates: It is widely used in the synthesis of dyes, pesticides, and pharmaceuticals.

- Material Science: It has been utilized for preparing functionalized graphene oxide derivatives, which have potential applications in nanotechnology and materials engineering .

- Research: Its unique properties make it a valuable compound for studying biological mechanisms and chemical reactivity.

Research on 4-iodoaniline includes studies on its interactions with biological systems, particularly its effects on hemoglobin and potential nephrotoxicity. These studies are crucial for understanding its safety profile and implications for human health when used in industrial applications or pharmaceuticals .

Several compounds share structural similarities with 4-iodoaniline, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-iodoaniline | C6H5ClIN | Chlorine atom at ortho position |

| 3-Iodoaniline | C6H6IN | Iodine atom at meta position |

| Aniline | C6H7N | No halogen substitution |

Uniqueness of 4-Iodoaniline:

- The presence of iodine at the para position significantly alters its reactivity compared to other anilines.

- Its potent biological activity as a methaemoglobin former distinguishes it from other halogenated anilines.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (13.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (96.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Dates

Differentiation of complex lipid isomers by radical-directed dissociation mass spectrometry

Huong T Pham, Tony Ly, Adam J Trevitt, Todd W Mitchell, Stephen J BlanksbyPMID: 22881372 DOI: 10.1021/ac301652a

Abstract

Contemporary lipidomics protocols are dependent on conventional tandem mass spectrometry for lipid identification. This approach is extremely powerful for determining lipid class and identifying the number of carbons and the degree of unsaturation of any acyl-chain substituents. Such analyses are however, blind to isomeric variants arising from different carbon-carbon bonding motifs within these chains including double bond position, chain branching, and cyclic structures. This limitation arises from the fact that conventional, low energy collision-induced dissociation of even-electron lipid ions does not give rise to product ions from intrachain fragmentation of the fatty acyl moieties. To overcome this limitation, we have applied radical-directed dissociation (RDD) to the study of lipids for the first time. In this approach, bifunctional molecules that contain a photocaged radical initiator and a lipid-adducting group, such as 4-iodoaniline and 4-iodobenzoic acid, are used to form noncovalent complexes (i.e., adduct ions) with a lipid during electrospray ionization. Laser irradiation of these complexes at UV wavelengths (266 nm) cleaves the carbon-iodine bond to liberate a highly reactive phenyl radical. Subsequent activation of the nascent radical ions results in RDD with significant intrachain fragmentation of acyl moieties. This approach provides diagnostic fragments that are associated with the double bond position and the positions of chain-branching in glycerophospholipids, sphingomyelins and triacylglycerols and thus can be used to differentiate isomeric lipids differing only in such motifs. RDD is demonstrated for well-defined lipid standards and also reveals lipid structural diversity in olive oil and human very-low density lipoprotein.Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats

Yoshimasa Okazaki, Kotaro Yamashita, Hiroyuki Ishii, Masato Sudo, Minoru TsuchitaniPMID: 12975770 DOI: 10.1002/jat.921

Abstract

The potential for neurotoxicity after a single oral dose of four halogenated aniline derivatives--4-bromoaniline (4-BA), 4-chloroaniline (4-CA), 4- fluoroaniline (4-FA) and 4-iodoaniline (4-IA)--was given to rats was investigated at or near the lethal dosage level. Hindlimb paralysis was found in the 4-BA, 4-CA and 4-FA groups on clinical observation, with the maximum incidence of 100% in the 4-BA and 4-FA groups and 66.7% in the 4-CA group. Detailed clinical observations with functional tests identified the following effects: reduced response of hindlimb extensor thrust, gait abnormality in the open field and decreased grip strength in the fore- or hindlimbs in the 4-BA, 4-CA and 4-FA groups; decreased number of supported rearing episodes in the open field in the 4-BA and 4-CA groups; abnormal landing in the aerial righting reflex in the 4-BA and 4-FA groups; and prolonged surface righting reflex in the 4-BA group. Spongy change in the white matter of the spinal cord and brainstem and nerve fibre degeneration in the peripheral nerves were found in all haloaniline-treated groups. The central and peripheral nervous systems were most severely affected in the 4-BA group and the lesions in the 4-IA group were limited in grade. This study demonstrates that a bolus dose of 4-haloanilines to rats induces a neurotoxicity similar in character to that evoked by the parent aniline. The decreasing order of neurotoxic potential appears to be 4-BA >> 4-FA > or = 4-CA >> 4-IA when comparing at or near the lethal dosage level.Purification, characterization, and crystallization of an N-hydroxyarylamine O-acetyltransferase from Salmonella typhimurium

J C Sinclair, R Delgoda, M E Noble, S Jarmin, N K Goh, E SimPMID: 9535705 DOI: 10.1006/prep.1997.0856

Abstract

The N-hydroxyarylamine O-acetyltransferase from Salmonella typhimurium has been expressed as a histidine-tagged fusion protein in Escherichia coli and purified to apparent homogeneity using single-step immobilized metal ion chromatography. Sufficient quantities of the purified protein have been obtained to allow its characterization by physical methods including dynamic light scattering and electrospray mass spectrometry. The substrate specificity and temperature sensitivity of the enzymatic activity have also been assessed. The enzyme has been crystallized from sodium, potassium tartrate and X-ray diffraction data have been obtained to allow the identification of an orthorhombic unit cell, point group P21212, with dimensions a = 137 A, b = 223 A, and c = 105 A. These crystals will provide a route to a crystallographic determination of the structure of the protein.The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites

N H Cnubben, J Vervoort, M G Boersma, I M RietjensPMID: 7763304 DOI: 10.1016/0006-2952(95)00043-y

Abstract

The cytochrome P450 catalysed biotransformation of 4-halogenated anilines was studied in vitro with special emphasis on the dehalogenation to 4-aminophenol metabolites. The results demonstrated that a fluorine substituent at the C4 position was more easily eliminated from the aromatic ring than a chloro-, bromo- or iodo-substituent. HPLC analysis of in vitro biotransformation patterns revealed that the dehalogenation of the C4-position was accompanied by formation of non-halogenated 4-aminophenol, without formation of NIH-shifted metabolites. Changes in the apparent Vmax for the microsomal oxidative dehalogenation appeared to correlate with the electronegativity of the halogen substituent at C4, the fluorine substituent being the one most easily eliminated. A similar decrease in the rate of dehalogenation from a fluoro- to a chloro- to a bromo- to an iodo-substituent was observed in a system with purified reconstituted cytochrome P450 IIB1, in a tertiair butyl hydroperoxide supported microsomal cytochrome P450 system as well as in a system with microperoxidase 8. This microperoxidase 8 is a haem-based mini-enzyme without a substrate binding site, capable of catalysing cytochrome P450-like reaction chemistry. Together, these results excluded the possibility that the difference in the rate of dehalogenation with a varying C4-halogen substituent arose from a change in the contribution of cytochrome P450 enzymes involved in oxidative dehalogenation with a change in the halogen substituent. Rather, they strongly suggested that the difference was indeed due to an intrinsic electronic parameter of the various C4 halogenated anilines dependent on the type of halogen substituent. Additional in vitro experiments with polyfluorinated anilines demonstrated that elimination of the C4-fluorine substituent became more difficult upon the introduction of additional electron withdrawing fluorine substituents in the aniline-ring. 19F-NMR analysis of the metabolite patterns showed that the observed decrease in 4-aminophenol formation was accompanied by a metabolic switch to 2-aminophenols and N-hydroxyanilines, while products resulting from NIH-type mechanisms were not observed. For a C4-chloro-, bromo-, or iodo-substituted 2-fluoroaniline the Vmax for the oxidative dehalogenation was reduced by the additional electron withdrawing fluorine substituent at the C2 position in a similar way.(ABSTRACT TRUNCATED AT 400 WORDS)Measurement of conjugated and unconjugated bilirubin in bile. II. A new thin-layer chromatographic method

S T Boonyapisit, B W Trotman, J D Ostrow, P J Olivieri, D GalloPMID: 978048 DOI:

Abstract

A new thin-layer chromatographic (TLC) method is described for measurement of conjugated (CB) and unconjugated (UCB) bilirubin in bile. Bile is streaked on a silica-gel plate and developed with chloroform. Bilirubin in the mobile UCB band and stationary CB band is quantitated by diazotization from the scraped gel with p-iodoaniline reagent. Both CB and UCB in bile yielded identical azopigment absorbance. There was no contamination of the UBC band with either CB or oxidative derivatives of bilirubin, and over 98 per cent added 14C-UBC migrated with the mobile band. Recoveries from TLC averaged 98.2 +/- 4.3 per cent of the applied pigment, duplicated agreed within 10 per cent, and the method accurately detected the enzymatic and alkaline hydrolysis of CB to UCB. Concentrations of UCB in nine samples of normal human gallbladder bile were found to be less than 1.9 mg./dl. and never exceeded 1.2 per cent of the total bilirubin.Analyses of azopigments obtained from the delta fraction of bilirubin from mammalian plasma (mammalian biliprotein)

H Yoshida, T Inagaki, M Hirano, T SugimotoPMID: 3435450 DOI: 10.1042/bj2480079